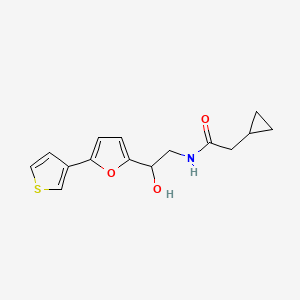

2-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and furan rings, which are aromatic, would contribute to the compound’s stability. The amide functional group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiophene and furan rings might undergo electrophilic aromatic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups such as the amide. Its melting and boiling points would depend on the strength of the intermolecular forces.Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Applications

Synthesis of Lignan Conjugates and Antimicrobial Activity : Research on the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their antimicrobial and antioxidant activities indicates the significance of incorporating thiophene units into complex molecules. Compounds displaying antimicrobial and antioxidant properties suggest potential for the development of new pharmacological agents (Raghavendra et al., 2016).

Chemoselective Acetylation in Drug Synthesis : The chemoselective acetylation of 2-aminophenol, leading to intermediates for antimalarial drugs, highlights the importance of specific functional group transformations in drug synthesis. Such transformations could be relevant to modifying the compound for specific biological activities (Magadum & Yadav, 2018).

Decarboxylative Claisen Rearrangement for Heteroaromatic Synthesis : The decarboxylative Claisen rearrangement producing 2,3-disubstituted heteroaromatic products demonstrates the utility of such reactions in synthesizing complex molecules with potential pharmacological properties (Craig et al., 2005).

Antitumor Activity of Heterocyclic Compounds : Synthesis of heterocyclic derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, and their subsequent evaluation for antitumor activity, illustrate the diverse potential of such compounds in cancer research. The structural complexity and functional diversity of these molecules underscore the potential for the compound to serve as a scaffold for developing antitumor agents (Shams et al., 2010).

Orientations Futures

The study of this compound could contribute to various fields, depending on its properties and biological activity. For example, it could be of interest in medicinal chemistry if it shows therapeutic potential. It could also be studied in the context of materials science if it has interesting physical or chemical properties .

Mécanisme D'action

Target of Action

The compound, 2-cyclopropyl-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}acetamide, is a complex molecule that contains both thiophene and furan rings. Thiophene-based analogs have been shown to exhibit a variety of biological effects . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Similarly, indole derivatives, which share a similar structure to furan, have been found to bind with high affinity to multiple receptors . .

Mode of Action

Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Thiophene and indole derivatives have been shown to impact a variety of pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Based on the known activities of similar compounds, it can be hypothesized that it may have anti-inflammatory, anticancer, or antimicrobial effects .

Propriétés

IUPAC Name |

2-cyclopropyl-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-12(8-16-15(18)7-10-1-2-10)14-4-3-13(19-14)11-5-6-20-9-11/h3-6,9-10,12,17H,1-2,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQNZSMWODGHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate](/img/structure/B2934379.png)

![N-[2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2934380.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2934384.png)

![1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934385.png)

![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2934388.png)

![2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2934393.png)

![N-[2-(benzylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2934395.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2934397.png)

![3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2934400.png)

![5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B2934402.png)